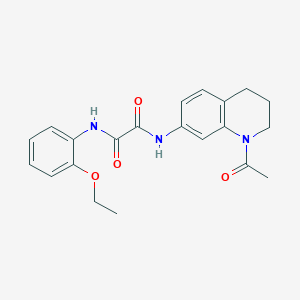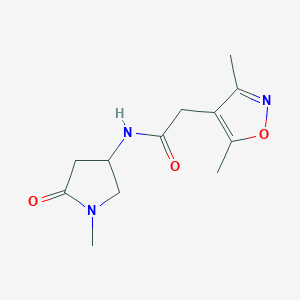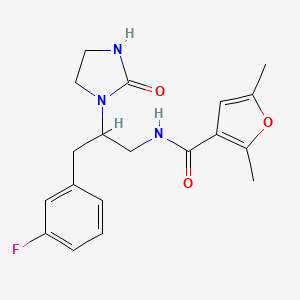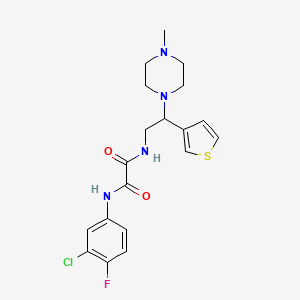
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide, commonly known as ESI-09, is a small molecule inhibitor that targets the TLR4-TRIF pathway. This pathway is involved in the activation of inflammatory responses in the body, and as such, ESI-09 has been the subject of scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticorrosive Properties
Quinoline derivatives, including compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide, are noted for their anticorrosive properties. They demonstrate reasonable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surface atoms through coordination bonding. This quality stems from their high electron density and the presence of polar substituents, which facilitate the adsorption and protection of metals from corrosion (Verma et al., 2020).
Neuroprotection and AChE Inhibition
Quinoline derivatives have also been studied for their neuroprotective effects, particularly in contexts involving exposure to harmful agents. For example, reversible acetylcholinesterase (AChE) inhibitors, including quinoline compounds, have been shown to offer protective benefits when administered prior to exposure to organophosphates, suggesting a role in mitigating neurotoxicity (Lorke & Petroianu, 2018).
Antioxidant and Anti-inflammatory Activities
Quinoline and its derivatives have demonstrated significant bioactivities, with applications in antitumor, antimicrobial, and anti-inflammatory treatments. Their structural properties facilitate the development of novel therapeutic agents, leveraging their ability to interact with various biological targets and pathways (Shang et al., 2018).
Anticancer and Antimicrobial Applications
Quinoline compounds have shown potential in treating various diseases due to their antimicrobial and chronic disease treatment capabilities. Modifying the quinoline structure can yield a wide variety of biomedical applications, underscoring the versatility and importance of this class of compounds in medical and pharmaceutical research (Pereira et al., 2015).
Synthesis of Heterocycles
Quinoline derivatives, including enaminoketones and enaminothiones, are crucial intermediates for synthesizing various heterocyclic compounds. These compounds serve as building blocks in the creation of complex molecular structures, highlighting the central role of quinoline derivatives in synthetic organic chemistry and the design of new drugs and materials (Negri et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of F2670-0273 is Tyrosine kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family and is required for the downstream signaling of interleukin (IL) 12 and 23, and interferons (IFN) α/β . These cytokines are involved in the pathogenesis of several autoimmune diseases, including inflammatory bowel disease (IBD) .
Mode of Action
F2670-0273 is a highly-selective, oral, allosteric TYK2 inhibitor . This selective binding inhibits the activity of TYK2, thereby disrupting the downstream signaling of IL 12 and 23, and IFN α/β .
Biochemical Pathways
The inhibition of TYK2 by F2670-0273 affects the signaling pathways of IL 12 and 23, and IFN α/β . These cytokines play crucial roles in immune responses and inflammation. By inhibiting TYK2, F2670-0273 disrupts these pathways, potentially alleviating the symptoms of autoimmune diseases like IBD .
Result of Action
In preclinical mouse models of colitis, F2670-0273 showed efficacy in reducing disease severity . It was found to downregulate genes associated with cytokine signaling, including those related to T-helper 17 cell phenotypes and the IFN α/β pathway .
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-28-19-9-5-4-8-17(19)23-21(27)20(26)22-16-11-10-15-7-6-12-24(14(2)25)18(15)13-16/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPBDKOIPLMCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2444537.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2444543.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole](/img/structure/B2444547.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2444548.png)


![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)
![N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444554.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2444556.png)
![8-[4-(3-Chloro-phenyl)-piperazin-1-yl]-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2444557.png)
![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)
